molecular formula C44H60N10O11S B561341 Methionine enkephalin-arg-phe acetate salt CAS No. 100929-69-9

Methionine enkephalin-arg-phe acetate salt

Cat. No.: B561341
CAS No.: 100929-69-9
M. Wt: 937.083
InChI Key: FSLUAQZSQYNWLW-UHFFFAOYSA-N
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Scientific Research Applications

Methionine enkephalin-arg-phe acetate salt has a wide range of scientific research applications:

Mechanism of Action

“Methionine enkephalin-arg-phe acetate salt” is an endogenous opioid heptapeptide that acts as an agonist at μ, δ, and κ receptors; it also binds to σ 2 receptors .

Safety and Hazards

“Methionine enkephalin-arg-phe acetate salt” is classified as a combustible solid . The WGK is 3 . The flash point is not applicable . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methionine enkephalin-arg-phe acetate salt can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the acetate salt form .

Chemical Reactions Analysis

Types of Reactions

Methionine enkephalin-arg-phe acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone, while reduction of disulfide bonds yields free thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methionine enkephalin-arg-phe acetate salt is unique due to its extended peptide chain, which includes additional amino acids like arginine and phenylalanine. This extension enhances its binding affinity and specificity for certain receptors, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

acetic acid;2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N10O9S.C2H4O2/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28;1-2(3)4/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLUAQZSQYNWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60N10O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657535
Record name Acetic acid--tyrosylglycylglycylphenylalanylmethionyl-N~5~-(diaminomethylidene)ornithylphenylalanine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

937.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-69-9
Record name Acetic acid--tyrosylglycylglycylphenylalanylmethionyl-N~5~-(diaminomethylidene)ornithylphenylalanine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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